molecular formula C5H9NO B085660 5-methylpyrrolidin-2-one CAS No. 108-27-0

5-methylpyrrolidin-2-one

Cat. No.: B085660
CAS No.: 108-27-0
M. Wt: 99.13 g/mol
InChI Key: YVIVRJLWYJGJTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5-methylpyrrolidin-2-one can be synthesized through several methods. One common method involves the reductive amination of levulinic acid or its esters with nitriles in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C). This reaction typically occurs under mild conditions, such as 80°C and 1.6 MPa hydrogen pressure, in a solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound often involves the ester-to-amide conversion process. This method includes treating gamma-butyrolactone with methylamine. Alternative routes include the partial hydrogenation of N-methylsuccinimide and the reaction of acrylonitrile with methylamine followed by hydrolysis .

Chemical Reactions Analysis

Types of Reactions: 5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

5-Methylpyrrolidin-2-one has been investigated for its potential as a p300 bromodomain inhibitor , which plays a crucial role in transcriptional regulation linked to various cancers. The compound acts by competitively binding to the bromodomain, thus preventing interactions with acetylated lysines on histones.

Key Findings:

  • A derivative of this compound (B4) demonstrated an IC50 value of 0.045 µM against the p300 bromodomain, indicating potent inhibitory activity comparable to existing clinical candidates .
  • In vitro studies showed that B4 effectively suppressed the expression of c-Myc and reduced H3K27 acetylation, further supporting its potential as a therapeutic agent in oncology .

Chemical Synthesis

The compound is utilized as a chiral building block in asymmetric synthesis. Its unique structure allows for the synthesis of complex molecules, making it valuable in developing pharmaceuticals and specialty chemicals.

Applications:

  • It serves as an intermediate in synthesizing other biologically active compounds.
  • Used in the production of polymers and specialty chemicals due to its solvent properties .

Case Study 1: Tumor Cell Line Sensitivity

Research indicated that various tumor cell lines exhibited sensitivity to p300/CBP inhibition by derivatives of this compound. This suggests broader applications for these compounds in cancer therapy.

Case Study 2: Structure-Activity Relationship (SAR)

SAR studies revealed that specific modifications at the nitrogen or carbon positions of the pyrrolidinone ring significantly influence biological activity. For example:

ModificationEffect on Activity
Alkyl groups at N1Increased potency
Aromatic substitutionsVariable effects; some enhance activity
Hydroxyl groupsGenerally decrease activity

These insights guide future modifications to enhance therapeutic efficacy.

Toxicological Profile

While initial studies suggest low toxicity levels for this compound, further investigations are necessary to fully understand its pharmacokinetics and potential side effects. Preliminary assessments indicate good metabolic stability and no significant risk concerning hERG channel inhibition, enhancing its drug-likeness profile .

Mechanism of Action

The mechanism of action of 5-methylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and interaction of different compounds. In biological systems, it can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 5-methylpyrrolidin-2-one is unique due to its lower toxicity compared to N-Methyl-2-pyrrolidone and its versatility in various applications, making it a valuable compound in both research and industry .

Biological Activity

5-Methylpyrrolidin-2-one, a chiral organic compound, has garnered attention in various fields due to its unique biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered lactam ring with a methyl group attached to the fifth carbon atom. Its molecular formula is C₇H₁₃NO, and it has a molecular weight of 127.10 g/mol. The compound's chiral nature allows for different stereochemical properties, which are crucial in asymmetric synthesis and biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It acts as a ligand that can bind to various enzymes or receptors, modulating their activity and influencing cellular responses. This interaction often involves signal transduction pathways that are critical for various physiological processes .

Antitumor Activity

Recent studies have shown that derivatives of this compound exhibit significant antitumor activity. For instance, one derivative was identified as a potent inhibitor of the p300/CBP bromodomain, which plays a crucial role in transcriptional regulation related to cancer progression. This compound demonstrated an IC₅₀ value of 0.060 μM against p300, indicating strong inhibitory potential compared to existing drugs . Additionally, it showed improved cell permeability and metabolic stability, making it a promising candidate for further development in cancer therapy.

Enzyme Interaction Studies

This compound has been investigated for its role as a ligand in enzyme studies. Its ability to modulate enzyme activity suggests potential applications in drug design and development. For example, it has been utilized in the synthesis of N-heterocycles through catalytic processes, demonstrating high selectivity and stability under various reaction conditions .

Case Studies

  • Antitumor Compound Development : In a study focused on the modification of existing bromodomain inhibitors, researchers synthesized several derivatives of this compound. Among these, one derivative (B4) exhibited superior potency against multiple tumor cell lines compared to lead compounds currently in clinical trials .
  • Catalytic Applications : A continuous flow synthesis study highlighted the efficiency of this compound in producing valuable N-heterocycles. The optimal reaction conditions were determined to be at 90°C and 50 bars pressure, achieving over 67% selectivity for the desired product .

Comparative Analysis with Related Compounds

CompoundStructureBiological Activity
This compoundStructureAntitumor activity; enzyme modulation
(S)-5-Methylpyrrolidin-2-oneStructureSimilar properties; distinct biological effects
N-MethylpyrrolidinoneStructureDifferent reactivity; used as solvent

The unique chiral nature of this compound differentiates it from its analogs, impacting its biological interactions and applications in medicinal chemistry.

Q & A

Q. What spectroscopic methods are most effective for analyzing the electronic transitions and chiral properties of 5-methylpyrrolidin-2-one?

Basic Research Question
To characterize electronic transitions (e.g., n→π*) and chirality, UV-Vis spectroscopy and circular dichroism (CD) are primary tools. For this compound, CD spectroscopy is particularly critical due to its sensitivity to chiral environments. Experimental protocols should include:

  • Baseline correction using solvent-matched blanks.
  • Temperature control to minimize thermal conformational fluctuations.
  • Concentration optimization to avoid aggregation effects (typically 0.1–1.0 mM in solvents like acetonitrile or water).
    The n→π* transition (~210–230 nm) is key for assessing optical activity, with rotatory strength calculations providing insights into inherent chirality and substituent effects .

Q. How does solvent choice influence the observed circular dichroism (CD) spectra of this compound, and what experimental controls are recommended?

Advanced Research Question
Solvent polarity and hydrogen-bonding capacity significantly alter CD spectra by affecting conformational equilibria and transition dipole coupling. For example:

  • Polar aprotic solvents (e.g., DMSO) stabilize planar amide conformations, reducing inherent ring chirality contributions.
  • Protic solvents (e.g., methanol) may induce nonplanar distortions via hydrogen bonding.
    Methodological recommendations :
  • Perform solvent titration studies to track spectral shifts.
  • Use temperature-dependent CD to isolate solvent effects from thermal conformational changes.
  • Compare computed (e.g., INDO model) and experimental rotatory strengths to validate solvent-induced perturbations .

Q. What computational chemistry approaches have been successfully applied to model the optical rotatory strength of this compound, and what are their key limitations?

Advanced Research Question
The INDO (Intermediate Neglect of Differential Overlap) molecular orbital model has been used to compute rotatory strengths for this compound, focusing on the n→π* transition. Key findings include:

  • Contributions from all three components (x, y, z) of electric and magnetic transition dipoles, contradicting earlier assumptions of dominant z-polarized contributions.
  • Discrepancies in sign between computed and experimental data for analogs (e.g., 3-aminopyrrolidin-2-one) suggest limitations in modeling solvent interactions and exact excited-state symmetry .
    Limitations :
  • INDO may oversimplify electron correlation effects.
  • Solvent and dynamic conformational effects are often neglected in static calculations.

Q. How should researchers address contradictions between calculated rotatory strengths and experimental CD data for substituted pyrrolidinones?

Advanced Research Question
Discrepancies arise from:

  • Solvent interactions altering excited-state symmetry.
  • Conformational flexibility in solution vs. rigid computational models.
    Resolution strategies :
  • Conduct vibrational CD (VCD) studies to probe ground-state conformers.
  • Apply polarizable continuum models (PCM) in computations to approximate solvent effects.
  • Validate findings using multi-configurational methods (e.g., CASSCF) for improved excited-state accuracy.
    Systematic comparison of planar vs. nonplanar computational structures can isolate inherent ring chirality effects .

Q. What are the critical considerations in designing experiments to isolate inherent ring chirality effects from substituent-induced asymmetry in cyclic amides?

Advanced Research Question
To disentangle these contributions:

  • Synthesize structural analogs with varying substituent positions (e.g., 3-methyl vs. 5-methyl isomers).
  • Use X-ray crystallography to determine ground-state geometries.
  • Compare CD spectra in rigid matrices (e.g., low-temperature glasses) to limit conformational mobility.
  • Perform DFT calculations on isolated molecules to model inherent chirality without solvent interference.
    Studies on this compound suggest that substituent position (e.g., 5-methyl vs. 3-methyl) significantly impacts rotatory strength magnitudes but not necessarily signs .

Properties

IUPAC Name

5-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-2-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIVRJLWYJGJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870457
Record name 5-Methyl-2-pyrrolidone
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Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108-27-0
Record name 5-Methyl-2-pyrrolidone
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Record name 5-Methyl-2-pyrrolidone
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Record name 5-Methyl-2-pyrrolidone
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Record name 5-Methyl-2-pyrrolidone
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Record name 5-methyl-2-pyrrolidinone
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Record name 5-METHYL-2-PYRROLIDONE
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Synthesis routes and methods

Procedure details

In general, even a minimal amount of 2-oxo-1-pyrrolidinyl groups in the reaction admixture of lactam, lactam polymerization initiator and lactam polymerization catalyst is effective in increasing the polymerization rate. The 2-oxo-1-pyrrolidinyl compounds can be any one of 2-pyrrolidinone, initiator compound capped with 2-oxo-1-pyrrolidinyl groups and 2-oxo-1-pyrrolidinyl magnesium halide and can therefor be added in the lactam initiator solution or in the catalyst stream or in both. Preferably all the 2-oxo-1-pyrrolidinyl compound is added in the initiator stream and more preferably it is all present as 2-oxo-1-pyrrolidinyl capped initiator. In contrast to 2-pyrrolidinone, other derivatives of pyrrolidinone such as N-methyl-2-pyrrolidinone and 5-methyl-2-pyrrolidinone provided no accelerating effect.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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